2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide 2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 433256-80-5
VCID: VC4515857
InChI: InChI=1S/C21H20N2O2S/c1-13-14(2)26-21(17(13)19(22)24)23-20(25)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,1-2H3,(H2,22,24)(H,23,25)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Molecular Formula: C21H20N2O2S
Molecular Weight: 364.46

2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide

CAS No.: 433256-80-5

Cat. No.: VC4515857

Molecular Formula: C21H20N2O2S

Molecular Weight: 364.46

* For research use only. Not for human or veterinary use.

2-(2,2-Diphenylacetamido)-4,5-dimethylthiophene-3-carboxamide - 433256-80-5

Specification

CAS No. 433256-80-5
Molecular Formula C21H20N2O2S
Molecular Weight 364.46
IUPAC Name 2-[(2,2-diphenylacetyl)amino]-4,5-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C21H20N2O2S/c1-13-14(2)26-21(17(13)19(22)24)23-20(25)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,1-2H3,(H2,22,24)(H,23,25)
Standard InChI Key BMMIYRMBQJPSBU-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Introduction

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multi-step organic reactions, including condensation reactions to form the amide linkages and substitution reactions to introduce the methyl groups onto the thiophene ring. The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for monitoring the progress of these reactions.

Potential Applications and Biological Activity

Organosulfur heterocycles, including thiophene derivatives, often exhibit significant biological activity. They can act as enzyme inhibitors or receptor modulators, which makes them potential candidates for therapeutic applications. The presence of the diphenylacetamido group may enhance interactions with biological targets, suggesting potential activity in modulating pathways related to inflammation or cancer.

Potential ApplicationMechanism
Anti-inflammatory AgentsEnzyme inhibition or receptor modulation.
Anti-cancer AgentsInteraction with specific cellular targets.

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